Dmhbo+

Description

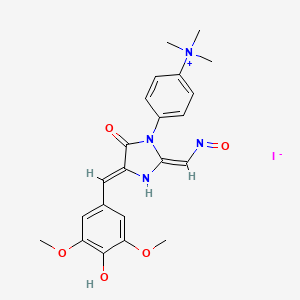

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H25IN4O5 |

|---|---|

Molecular Weight |

552.4 g/mol |

IUPAC Name |

[4-[(2Z,4Z)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(nitrosomethylidene)-5-oxoimidazolidin-1-yl]phenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C22H24N4O5.HI/c1-26(2,3)16-8-6-15(7-9-16)25-20(13-23-29)24-17(22(25)28)10-14-11-18(30-4)21(27)19(12-14)31-5;/h6-13H,1-5H3,(H-,23,24,27,28,29);1H |

InChI Key |

KRIJKRIPLDZXHI-UHFFFAOYSA-N |

Isomeric SMILES |

C[N+](C)(C)C1=CC=C(C=C1)N2/C(=C\N=O)/N/C(=C\C3=CC(=C(C(=C3)OC)O)OC)/C2=O.[I-] |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)N2C(=CN=O)NC(=CC3=CC(=C(C(=C3)OC)O)OC)C2=O.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Dmhbo+: An In-depth Technical Guide to a Cationic Fluorophore for RNA Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmhbo+ is a cationic fluorophore that exhibits strong fluorescence upon binding to the Chili RNA aptamer. This fluoromodule mimics the properties of red fluorescent proteins and has emerged as a valuable tool for the visualization and tracking of RNA in living cells and in vitro systems. Its large Stokes shift and favorable photophysical properties make it particularly well-suited for advanced imaging applications, including Förster Resonance Energy Transfer (FRET). This technical guide provides a comprehensive overview of Dmhbo+, including its chemical structure, quantitative properties, mechanism of fluorescence activation, and detailed experimental protocols for its application.

Introduction to Dmhbo+

Dmhbo+, chemically known as 4-(4-((Z)-4-Hydroxy-3,5-dimethoxybenzylidene)-2-((hydroxyimino)methyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)-N,N,N-trimethylbenzenaminium iodide, is a synthetic, cell-permeable fluorophore.[1] In its unbound state, Dmhbo+ is essentially non-fluorescent in aqueous solution. However, upon binding to the specifically engineered Chili RNA aptamer, it undergoes a significant conformational change that results in a dramatic increase in its fluorescence quantum yield.[1] This conditional fluorescence makes the Dmhbo+-Chili system an excellent tool for reducing background signal in RNA imaging experiments. The complex is characterized by a large Stokes shift, meaning there is a significant separation between its excitation and emission maxima, which is advantageous for minimizing crosstalk in multicolor imaging.[1]

Chemical Structure

The chemical structure of Dmhbo+ is presented below. The molecule features a 4-hydroxy-3,5-dimethoxybenzylidene imidazolone core, which is the fluorogenic component, and a trimethylbenzenaminium iodide group that imparts a positive charge and enhances its affinity for the RNA aptamer.

Chemical Name: 4-(4-((Z)-4-Hydroxy-3,5-dimethoxybenzylidene)-2-((hydroxyimino)methyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)-N,N,N-trimethylbenzenaminium iodide.[1]

(Image of Dmhbo+ chemical structure would be placed here if image generation were possible)

Quantitative Data

The photophysical and binding properties of the Dmhbo+-Chili aptamer complex are summarized in the following table for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 552.37 g/mol | [1] |

| Molecular Formula | C22H25IN4O5 | |

| Excitation Maximum (λex) | 456 nm | |

| Emission Maximum (λem) | 592 nm | |

| Stokes Shift | 136 nm | |

| Quantum Yield (Φ) | 0.1 | |

| Binding Affinity (Kd) to Chili Aptamer | 12 nM | |

| pKa | 6.9 |

Mechanism of Fluorescence Activation: An Excited-State Proton Transfer Pathway

The fluorescence of the Dmhbo+-Chili complex is activated through a mechanism known as excited-state proton transfer (ESPT). In the ground state, Dmhbo+ binds to the Chili aptamer in its protonated (phenol) form. Upon excitation with light, an ultrafast proton transfer occurs from the hydroxyl group of the Dmhbo+ phenol to a guanine residue within the RNA aptamer's binding pocket. This deprotonation results in the formation of an excited-state phenolate anion, which is the species that emits a photon and returns to the ground state. The proton is then transferred back to the fluorophore, regenerating the initial state for another cycle. This photocycle is the basis for the large Stokes shift observed for the complex.

Caption: Photocycle of Dmhbo+ fluorescence activation within the Chili RNA aptamer.

Experimental Protocols

In-gel Staining of RNA

This protocol describes the staining of RNA in polyacrylamide gels using Dmhbo+.

Materials:

-

Dmhbo+ stock solution (e.g., 1 mM in DMSO)

-

10X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea in 1X TBE buffer)

-

RNA samples

-

RNA loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

-

Staining solution: 1 µM Dmhbo+ in 1X MOPS buffer with 5 mM MgCl2

-

Gel imaging system with appropriate filters for Dmhbo+

Procedure:

-

Prepare and run a denaturing polyacrylamide gel with your RNA samples according to standard protocols.

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Place the gel in a clean container and wash it three times with deionized water to remove urea.

-

Incubate the gel in the staining solution (1 µM Dmhbo+ in 1X MOPS with 5 mM MgCl2) for 10-20 minutes at room temperature with gentle agitation.

-

Briefly destain the gel in 1X MOPS buffer for 5 minutes.

-

Image the gel using a gel documentation system with an excitation source around 456 nm and an emission filter around 592 nm.

Caption: Workflow for in-gel staining of RNA with Dmhbo+.

Live-Cell RNA Imaging

This protocol provides a general framework for imaging RNA tagged with the Chili aptamer in live mammalian cells. Optimization of transfection, Dmhbo+ concentration, and incubation time may be required for different cell types.

Materials:

-

Mammalian cells of interest

-

Plasmid encoding the Chili aptamer fused to the RNA of interest

-

Appropriate cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dmhbo+ stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope equipped for live-cell imaging with appropriate filters.

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Transfect the cells with the Chili aptamer-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Expression: Allow the cells to express the tagged RNA for 24-48 hours post-transfection.

-

Dmhbo+ Loading: Replace the culture medium with live-cell imaging medium containing the desired final concentration of Dmhbo+ (typically 1-5 µM). Incubate for 30-60 minutes at 37°C.

-

Imaging: Mount the dish on the fluorescence microscope and image the cells. Use an excitation wavelength of ~456 nm and collect emission at ~592 nm.

Caption: Workflow for live-cell imaging of Chili-tagged RNA with Dmhbo+.

Förster Resonance Energy Transfer (FRET) Assay

Dmhbo+ can serve as a FRET donor to acceptor fluorophores like Atto 590. This protocol outlines a general procedure for an in vitro FRET assay to monitor RNA dynamics.

Materials:

-

Chili aptamer-tagged RNA labeled with an acceptor fluorophore (e.g., Atto 590) at a specific position.

-

Dmhbo+

-

FRET buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2)

-

Fluorometer or plate reader capable of measuring fluorescence spectra.

Procedure:

-

Sample Preparation: In a microplate or cuvette, prepare samples containing the acceptor-labeled Chili RNA at a fixed concentration (e.g., 0.5 µM) in FRET buffer.

-

Dmhbo+ Addition: Add Dmhbo+ to the samples at a concentration sufficient to saturate the Chili aptamer (e.g., 1 µM).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for binding.

-

Fluorescence Measurement:

-

Excite the sample at the Dmhbo+ excitation wavelength (456 nm).

-

Measure the emission spectrum from ~500 nm to ~700 nm.

-

Observe the decrease in Dmhbo+ emission (~592 nm) and the sensitized emission of the acceptor (e.g., ~620 nm for Atto 590).

-

-

Data Analysis: Calculate the FRET efficiency (E) using the following formula:

-

E = 1 - (FDA / FD)

-

Where FDA is the fluorescence intensity of the donor (Dmhbo+) in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

-

Caption: Workflow for an in vitro FRET assay using the Dmhbo+-Chili system.

Conclusion

Dmhbo+, in conjunction with the Chili RNA aptamer, provides a robust and versatile platform for RNA research. Its bright, conditionally fluorescent signal and large Stokes shift make it an excellent choice for a variety of applications, from in-gel analysis to live-cell imaging and FRET-based studies of RNA dynamics. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this powerful tool in the laboratory. As with any experimental system, optimization of the provided protocols for specific applications and cell types is encouraged to achieve the best possible results.

References

Dmhbo+ mechanism of fluorescence with Chili aptamer.

An In-depth Technical Guide to the DMHBO+ and Chili Aptamer Fluorogenic Module

Introduction

Fluorogenic RNA aptamers are synthetically derived RNA molecules engineered to bind specific, conditionally fluorescent small molecules (fluorophores).[1][2][3] This binding event induces a significant increase in the fluorophore's quantum yield, causing it to fluoresce brightly. These RNA-fluorophore complexes, often termed "fluorogenic modules," serve as powerful tools for RNA imaging, biosensor development, and in vitro studies, functioning as RNA analogs to fluorescent proteins.[3]

The Chili aptamer is a 52-nucleotide RNA sequence, engineered from the earlier 13-2 aptamer, which was selected for its ability to bind derivatives of 4-hydroxybenzylidene imidazolinone (HBI), the chromophore found in Green Fluorescent Protein (GFP).[4] A key characteristic of the Chili aptamer is its ability to generate a large Stokes shift upon binding its cognate ligands, mimicking the photophysical properties of Large Stokes Shift (LSS) fluorescent proteins.

One of its most effective ligands is 3,5-dimethoxy-4-hydroxybenzylidene imidazolone-oxime (DMHBO+), a cationic HBI derivative. The Chili-DMHBO+ complex is notable for its low-nanomolar binding affinity and highly red-shifted fluorescence emission. This guide provides a detailed technical overview of the structural basis and photochemical mechanism behind the fluorescence activation of DMHBO+ by the Chili aptamer.

Structural Basis of the Chili-DMHBO+ Interaction

The fluorescence activation mechanism is rooted in the specific three-dimensional structure formed upon the complexation of the Chili RNA and the DMHBO+ ligand.

The Chili RNA Aptamer Fold

The 52-nucleotide Chili RNA aptamer folds into a single, elongated coaxial stack approximately 70 Å in length. This structure is primarily composed of two A-form helical duplexes, termed P1 (basal stem) and P2 (apical stem), which are separated by a central fluorophore-binding domain (FBD). The core of this FBD, which forms the specific binding pocket for DMHBO+, is a G-quadruplex. This G-quadruplex motif is a privileged tertiary structure for fluorogen-activating aptamers and is critical for creating the precise environment needed to bind and immobilize the ligand.

The DMHBO+ Binding Pocket

Crystal structures of the Chili-DMHBO+ complex reveal that the DMHBO+ molecule is securely immobilized within the FBD. The binding pocket utilizes a combination of interactions to achieve high affinity and specificity:

-

π-π Stacking: The planar DMHBO+ ligand is intercalated and stabilized by π-π stacking interactions with a G-quartet from the G-quadruplex and a trans-sugar-sugar edge G:G base pair. This rigid fixation is a primary factor in fluorescence enhancement, as it restricts non-radiative decay pathways of the excited fluorophore.

-

Hydrogen Bonding: A crucial hydrogen bond forms between the phenolic hydroxyl group of the DMHBO+ ligand and the N7 atom of a specific guanine residue (G15) within a Watson-Crick G:C base pair in the binding site. This interaction is fundamental to the unique fluorescence mechanism of the complex.

Mechanism of Fluorescence Activation

The large Stokes shift and fluorescence turn-on of the Chili-DMHBO+ complex are governed by a multi-step photocycle involving an ultrafast Excited-State Proton Transfer (ESPT).

At a physiological pH of 7.5, free DMHBO+ exists predominantly in its deprotonated, non-fluorescent phenolate form. The folded Chili aptamer, however, selectively binds the protonated, neutral phenol form of DMHBO+, shifting the ground-state equilibrium in favor of this species upon complex formation.

The fluorescence activation process proceeds as follows:

-

Excitation: The bound, neutral phenol form of DMHBO+ (P) absorbs a photon, transitioning to its excited state (P*).

-

Excited-State Proton Transfer (ESPT): Immediately following excitation, an ultrafast proton transfer occurs from the phenol group of the excited DMHBO+ (P*) to the N7 atom of the nearby guanine residue (G15) in the RNA binding pocket. This intermolecular ESPT is exceptionally rapid, occurring with a time constant of approximately 130 femtoseconds.

-

Formation of the Emissive Species: The ESPT results in the formation of the excited anionic (phenolate) form of the fluorophore (A*).

-

Fluorescence Emission: This excited phenolate A* is the species that emits a photon, relaxing back to its ground state. Because the emission occurs from a different chemical species than the one that was initially excited, the emitted light has significantly lower energy (a longer wavelength), resulting in a characteristically large Stokes shift.

-

Ground-State Regeneration: Following emission, the proton is returned, and the neutral ground-state phenol (P) is regenerated, completing the cycle and preparing the complex for another round of excitation.

Figure 1: The photocycle of DMHBO+ fluorescence activation by the Chili aptamer, illustrating the key excited-state proton transfer (ESPT) step.

Quantitative Photophysical Properties

The combination of high binding affinity and an efficient ESPT mechanism gives the Chili-DMHBO+ complex its robust fluorescence characteristics. The properties are summarized and compared with the related green-fluorescent DMHBI+ ligand below.

| Property | Chili-DMHBO+ | Chili-DMHBI+ | Reference |

| Dissociation Constant (KD) | ~12 nM | ~63 nM | |

| Quantum Yield (Φ) | 0.10 | 0.40 | |

| Excitation Max (λex) | 456 nm | ~415 nm | |

| Emission Max (λem) | 592 nm | ~530-540 nm | |

| Stokes Shift | 136 nm | 127 nm | |

| Color Emission | Red-Orange | Yellow-Green |

Experimental Protocols

Characterizing the interaction between the Chili aptamer and DMHBO+ involves several key biophysical assays.

General RNA and Ligand Preparation

-

RNA Folding: The Chili aptamer RNA is typically folded by heating to 95°C for 2-3 minutes, followed by snap-cooling on ice for 5 minutes. This is performed in a buffer containing monovalent cations (e.g., 125 mM KCl) to stabilize the G-quadruplex structure. Divalent cations (e.g., 5 mM MgCl₂) are added just before the experiment.

-

Ligand Preparation: DMHBO+ is dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution, which is then diluted into the aqueous binding buffer for experiments.

Protocol: Fluorescence Titration for KD Determination

This protocol determines the binding affinity of the ligand for the aptamer.

-

Prepare RNA Series: Prepare a serial dilution of the folded Chili aptamer RNA in binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl).

-

Add Ligand: Add a fixed, low concentration of DMHBO+ (typically well below the expected KD) to each RNA dilution.

-

Incubate: Allow the samples to incubate to reach binding equilibrium. For high-affinity interactions, this may require extended incubation (e.g., up to 16 hours at 4°C) to ensure equilibrium is reached.

-

Measure Fluorescence: Using a spectrofluorometer, measure the fluorescence emission intensity for each sample at the peak emission wavelength (~592 nm) using the peak excitation wavelength (~456 nm).

-

Data Analysis: Subtract the background fluorescence of DMHBO+ in buffer alone. Plot the background-corrected fluorescence intensity as a function of the RNA concentration. Fit the resulting binding isotherm to a one-site specific binding model to calculate the dissociation constant (KD).

Figure 2: Experimental workflow for determining the dissociation constant (KD) of the Chili-DMHBO+ complex via fluorescence titration.

Protocol: Fluorescence Activation Kinetics

This protocol measures the rate at which the fluorescent complex forms.

-

Prepare Reagents: Prepare folded Chili RNA and DMHBO+ in binding buffer in separate tubes. The experiment is run under pseudo-first-order conditions, with the RNA concentration in significant excess of the DMHBO+ concentration (e.g., 0.025 µM RNA vs. 2 µM dye is an inverted condition, more commonly RNA is in excess e.g. 2 µM RNA vs 0.025 µM dye).

-

Initiate Reaction: Place the RNA solution in a cuvette inside a spectrofluorometer set to kinetic mode. Rapidly inject the DMHBO+ solution and begin recording fluorescence intensity at the peak emission wavelength over time. Data points are typically collected at short intervals (e.g., every 2 seconds).

-

Data Analysis: Plot the fluorescence intensity as a function of time. The resulting curve for the Chili aptamer often fits a biexponential model, suggesting a complex mechanism that may involve both ligand binding and a conformational rearrangement of the aptamer. The observed rate constants (kobs) can be determined from this fit.

Conclusion and Applications

The fluorescence of the Chili-DMHBO+ complex is the result of a sophisticated mechanism involving specific RNA folding, precise ligand immobilization, and an ultrafast excited-state proton transfer to a guanine nucleobase. This ESPT pathway is the source of its signature large Stokes shift, which is highly advantageous for imaging applications as it minimizes bleed-through between excitation and emission channels. With its high affinity, brightness, and red-shifted emission, the Chili-DMHBO+ module is a valuable tool for FRET-based analytical systems and the dynamic tracking of RNA in complex biological environments.

References

- 1. 7oax - Crystal structure of the Chili RNA aptamer in complex with DMHBO+ - Summary - Protein Data Bank Japan [pdbj.org]

- 2. researchgate.net [researchgate.net]

- 3. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chili aptamer [aptamer.ribocentre.org]

An In-depth Technical Guide to the Spectral Properties of Dmhbo+ Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmhbo+ is a cationic fluorophore that has garnered significant interest within the scientific community due to its unique spectral properties, particularly its ability to become highly fluorescent upon binding to the Chili RNA aptamer. This interaction results in a fluorogenic module that mimics the behavior of red fluorescent proteins, making it a valuable tool for RNA imaging in living cells and for the development of FRET-based analytical systems. This technical guide provides a comprehensive overview of the core spectral properties of Dmhbo+, detailed experimental protocols for its characterization, and a discussion of its mechanism of fluorescence activation.

Core Spectral and Physicochemical Properties

The fundamental characteristics of Dmhbo+ and its complex with the Chili aptamer are summarized below. These properties are crucial for designing and interpreting experiments utilizing this fluorogenic system.

Table 1: Physicochemical Properties of Dmhbo+

| Property | Value | Reference |

| Molecular Weight | 552.37 g/mol | [1] |

| Formula | C₂₂H₂₅IN₄O₅ | [1] |

| CAS Number | 2322286-81-5 | [1] |

| Solubility | Soluble in DMSO | [1] |

Table 2: Spectral Properties of the Chili-Dmhbo+ Complex

| Property | Value | Reference |

| Excitation Maximum (λex) | 456 nm | [1] |

| Emission Maximum (λem) | 592 nm | |

| Quantum Yield (Φ) | 0.1 | |

| Stokes Shift | 136 nm | |

| Dissociation Constant (Kd) | 12 nM | |

| Fluorescence Lifetime (τ) | Multi-exponential decay |

Note: A specific molar extinction coefficient for Dmhbo+ or the Chili-Dmhbo+ complex has not been reported in the reviewed literature. A general protocol for its determination is provided in Section 4.2.

Mechanism of Fluorescence Activation: The Chili Aptamer Interaction

The fluorescence of Dmhbo+ is significantly enhanced upon binding to the 52-nucleotide Chili RNA aptamer. This activation is not merely a result of environmental restriction but involves a sophisticated photochemical process known as excited-state proton transfer (ESPT).

Upon binding to the Chili aptamer, the protonated (phenol) form of Dmhbo+ is selectively stabilized. When the complex is excited by light at its absorption maximum, the Dmhbo+ molecule transitions to an excited state. In this excited state, a proton is rapidly transferred from the hydroxyl group of Dmhbo+ to a nearby functional group within the aptamer's binding pocket. This deprotonation results in the formation of the anionic (phenolate) form of the fluorophore, which is the species that emits fluorescence at a longer wavelength. This ESPT mechanism is responsible for the large Stokes shift observed for the Chili-Dmhbo+ complex.

Caption: Dmhbo+ fluorescence activation pathway.

Experimental Protocols

This section provides detailed methodologies for the characterization of Dmhbo+ and its interaction with the Chili aptamer.

Synthesis of Dmhbo+

A detailed, step-by-step synthesis protocol for Dmhbo+ is not publicly available. However, based on the synthesis of similar 3,5-dimethoxy-4-hydroxybenzylidene-imidazolinone derivatives, a general synthetic strategy can be proposed. The synthesis would likely involve the condensation of a suitably functionalized imidazolinone precursor with 3,5-dimethoxy-4-hydroxybenzaldehyde, followed by quaternization to introduce the cationic dimethylamino group.

References

Unveiling the High-Affinity Interaction of DMHBO+ with the Chili Aptamer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Chili RNA aptamer, a synthetically derived 52-nucleotide RNA molecule, has emerged as a significant tool in molecular biology and diagnostics due to its ability to bind to specific fluorogenic ligands and induce a dramatic increase in their fluorescence.[1][2] This technical guide provides an in-depth exploration of the binding affinity and interaction between the Chili aptamer and one of its key ligands, DMHBO+. This complex is notable for its large Stokes shift and bright fluorescence emission, making it a valuable system for various applications, including RNA imaging and the development of novel biosensors.[3][4]

Quantitative Binding Affinity Data

The interaction between the Chili aptamer and DMHBO+ is characterized by a strong binding affinity, as evidenced by low nanomolar dissociation constants (Kd). This tight binding is a crucial attribute for applications requiring high sensitivity and specificity. The quantitative parameters of this interaction have been determined through various biophysical techniques, and the key findings are summarized below.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 12 nM | Not specified | [3] |

| Association Rate (kon) | ~10^4 M-1s-1 | Pseudo-first order kinetics | |

| Dissociation Rate (koff) | Slower than DMHBI+ | Fluorescence activation kinetics |

Note: The slower dissociation rate of the Chili-DMHBO+ complex compared to the Chili-DMHBI+ complex contributes to its lower dissociation constant.

The Mechanism of Fluorescence Activation: An Excited State Proton Transfer

The remarkable fluorescence enhancement observed upon DMHBO+ binding to the Chili aptamer is not merely a consequence of sequestration. Instead, it involves a sophisticated mechanism of excited state proton transfer (ESPT). Upon excitation, a proton is transferred from the phenolic hydroxyl group of the DMHBO+ ligand to a specific guanine residue (G15) within the aptamer's binding pocket. This ultrafast proton transfer, occurring on a timescale of 130 femtoseconds, leads to the formation of an excited state phenolate, which is the species responsible for the highly Stokes-shifted fluorescence emission. The aptamer's unique three-dimensional structure, featuring a G-quadruplex, plays a critical role in precisely orienting the ligand and facilitating this efficient proton transfer.

Caption: Fluorescence activation of DMHBO+ by the Chili aptamer.

Experimental Protocols

The determination of the binding affinity between the Chili aptamer and DMHBO+ relies on precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

RNA Synthesis and Folding

-

In Vitro Transcription: The 52-nucleotide Chili RNA aptamer is typically prepared by in vitro transcription using a T7 RNA polymerase and a synthetic DNA template.

-

Purification: The transcribed RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

-

Folding: For proper folding, the purified RNA is heated to 95°C for 3 minutes in a buffer containing KCl and HEPES, followed by a 20-minute incubation at 20°C. Magnesium chloride (MgCl2) is then added to the solution to facilitate the formation of the correct tertiary structure. The final binding buffer composition is typically 125 mM KCl, 40 or 80 mM HEPES pH 7.5, and 5 mM MgCl2.

Fluorescence Titration

Fluorescence titration is a common method to determine the dissociation constant (Kd) of the aptamer-ligand complex.

-

Preparation of RNA Dilution Series: A series of dilutions of the folded Chili aptamer is prepared.

-

Incubation: A solution of DMHBO+ is added to each RNA dilution and incubated to allow binding to reach equilibrium. Incubation is typically performed at 4°C for 16 hours.

-

Fluorescence Measurement: The fluorescence emission spectra are recorded for each sample at the optimal excitation wavelength for the Chili-DMHBO+ complex.

-

Data Analysis: The integrated fluorescence intensity is plotted against the RNA concentration, and the data are fitted to a single-site binding model to determine the Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: The purified and folded Chili aptamer is placed in the sample cell of the calorimeter, and a solution of DMHBO+ is loaded into the injection syringe.

-

Titration: The DMHBO+ solution is injected in small aliquots into the aptamer solution.

-

Heat Measurement: The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the binding reaction.

Caption: Workflow for determining DMHBO+ and Chili aptamer binding.

Conclusion

The high-affinity interaction between DMHBO+ and the Chili RNA aptamer, coupled with the unique mechanism of fluorescence activation, makes this system a powerful tool for a wide range of applications in research and diagnostics. The detailed understanding of their binding kinetics and the established experimental protocols provide a solid foundation for the development of novel RNA-based technologies. The ability to rationally design and engineer such fluoromodule systems opens up exciting possibilities for real-time monitoring of RNA in living cells and for the creation of sensitive and specific biosensors for various molecular targets.

References

- 1. Structure-fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 4. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of Dmhbo+

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties, spectral characteristics, and experimental considerations for the fluorophore Dmhbo+. It is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields who are utilizing Dmhbo+ in their work, particularly in the context of RNA imaging and FRET-based assays.

Core Photophysical Properties of Dmhbo+-Chili Complex

Dmhbo+ is a cationic fluorophore whose fluorescence is significantly enhanced upon binding to the Chili RNA aptamer. This interaction forms a stable complex that mimics the behavior of red fluorescent proteins, making it a valuable tool for RNA visualization. The key spectral and photophysical parameters of the Dmhbo+-Chili complex are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 456 nm | |

| Emission Maximum (λem) | 592 nm | |

| Quantum Yield (Φ) | 0.1 | |

| Stokes Shift | 136 nm | |

| Dissociation Constant (Kd) | 12 nM |

Experimental Protocols

The accurate determination of the excitation and emission spectra of the Dmhbo+-Chili complex is crucial for its effective application. Below are detailed protocols for the preparation of the Chili aptamer and the subsequent fluorescence spectroscopic analysis.

Preparation of the Chili RNA Aptamer by In Vitro Transcription

This protocol outlines the synthesis of the Chili RNA aptamer using T7 RNA polymerase.

Materials:

-

Synthetic DNA template for Chili RNA (see supplementary information in cited literature for sequence)

-

T7 RNA polymerase

-

Ribonucleoside triphosphates (rNTPs)

-

Transcription buffer (10x)

-

Inorganic pyrophosphatase

-

Urea gel loading buffer (2x)

-

Nuclease-free water

-

Binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)

Procedure:

-

Transcription Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order: 10 μL of 10x transcription buffer, 20 μL of 10 mM rNTPs, 1 µg of DNA template, 2 µL of inorganic pyrophosphatase, and nuclease-free water to a final volume of 98 µL. Add 2 µL of T7 RNA polymerase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 4 hours.

-

Quenching: Stop the reaction by adding 100 µL of 2x Urea gel loading buffer.

-

Purification: Purify the transcribed Chili RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by extraction and precipitation.

-

Quantification and Quality Control: Determine the concentration of the purified RNA by measuring its absorbance at 260 nm. The purity can be assessed by anion exchange HPLC.

-

RNA Folding: To ensure proper conformation, heat the RNA solution to 95°C for 3 minutes in a buffer containing KCl and HEPES. Allow it to cool to 20°C for 20 minutes before adding MgCl2.

Measurement of Excitation and Emission Spectra

This protocol describes the procedure for determining the fluorescence spectra of the Dmhbo+-Chili complex.

Materials:

-

Purified and folded Chili RNA aptamer

-

Dmhbo+ stock solution (e.g., in DMSO)

-

Binding buffer (as used in RNA folding)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes (e.g., 3x3 mm)

Procedure:

-

Sample Preparation: Prepare a solution of the folded Chili RNA aptamer and Dmhbo+ in the binding buffer. A typical concentration is 0.5 µM for both components. Mix the components in a quartz cuvette and incubate at 25°C for at least 3 minutes to allow for complex formation.

-

Blank Measurement: Prepare a blank sample containing only the binding buffer to subtract background fluorescence.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the known absorption maximum of the Dmhbo+-Chili complex (456 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 700 nm) and record the fluorescence intensity at each wavelength.

-

The wavelength at which the highest intensity is recorded is the emission maximum.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorometer to the determined emission maximum (592 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm) and record the fluorescence intensity at each wavelength.

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum.

-

-

Data Analysis: Subtract the background spectrum from the sample spectra. The integrated intensity of the emission spectrum can be used for quantitative analysis.

Visualization of Experimental Workflow

The Dmhbo+-Chili complex is an effective FRET (Förster Resonance Energy Transfer) donor, particularly with acceptor dyes like Atto 590. A common application is in monitoring dynamic biological processes, such as enzymatic cleavage of RNA.

Caption: Workflow of a FRET-based RNA cleavage assay using Dmhbo+-Chili and Atto 590.

This diagram illustrates the experimental workflow for monitoring DNA-catalyzed RNA cleavage using a FRET pair consisting of the Dmhbo+-Chili complex as the donor and Atto 590 as the acceptor. Initially, in the intact complex, excitation of Dmhbo+ leads to energy transfer to Atto 590, resulting in acceptor emission. Upon cleavage of the Chili RNA by a DNA enzyme, the donor and acceptor are separated, disrupting FRET. This leads to a decrease in Atto 590 emission and a concurrent increase in Dmhbo+ emission, allowing for real-time monitoring of the cleavage reaction.

Understanding the Dmhbo+ large Stokes shift.

An In-depth Technical Guide to the Large Stokes Shift of Dmhbo+

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of the cationic fluorophore Dmhbo+, with a particular focus on the origins and experimental characterization of its significant large Stokes shift.

Photophysical Properties of Dmhbo+

Dmhbo+ is a fluorescent dye that exhibits a notable separation between its maximum absorption and emission wavelengths, a property known as a large Stokes shift. This characteristic is highly advantageous in fluorescence-based applications as it minimizes self-absorption and reduces background interference, thereby enhancing signal-to-noise ratios. A summary of its key quantitative photophysical data is presented below.

| Property | Value | Reference |

| Excitation Maximum (λ_abs) | 456 nm | [1][2] |

| Emission Maximum (λ_em) | 592 nm | [1][2] |

| Stokes Shift | 136 nm | [1] |

| Molar Extinction Coefficient (ε) | Not specified | |

| Fluorescence Quantum Yield (Φ) | 0.1 | |

| Molar Weight | 552.37 g/mol | |

| Chemical Formula | C₂₂H₂₅IN₄O₅ |

The Core Mechanism: Understanding the Large Stokes Shift

A Stokes shift is the difference between the energy of the absorbed and emitted photons. A large Stokes shift, typically over 80 nm, is often the result of significant structural and electronic reorganization of the fluorophore in its excited state. For Dmhbo+, its molecular structure suggests two primary mechanisms that likely contribute to its large Stokes shift: Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT).

Plausible Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The Dmhbo+ molecule contains a hydroxyphenyl-oxazole moiety, a classic structural motif for ESIPT. In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to a nearby acceptor atom within the same molecule, in this case, likely the nitrogen atom of the oxazole ring. This creates a transient keto-tautomer which is energetically favored in the excited state. This tautomer has a different electronic structure and geometry, leading to a lower energy level. The fluorescence emission then occurs from this relaxed keto-tautomer. The subsequent return to the ground state is accompanied by a rapid back-proton transfer to regenerate the original enol form. The energy difference between the absorption of the enol form and the emission from the keto form results in a large Stokes shift.

Caption: Proposed ESIPT mechanism for the large Stokes shift in Dmhbo+.

Contributing Factor: Intramolecular Charge Transfer (ICT)

Dmhbo+ also possesses a donor-π-acceptor (D-π-A) structure, where the dimethylaminophenyl group acts as an electron donor and the oxazole moiety can act as an electron acceptor. Upon excitation, an electron can be transferred from the donor to the acceptor, creating an ICT state. In some cases, this charge transfer is accompanied by a twisting of the molecular structure, leading to a Twisted Intramolecular Charge Transfer (TICT) state, which is highly stabilized in polar solvents and results in a red-shifted emission. This ICT/TICT process would also contribute to the large Stokes shift observed.

Experimental Protocols

To investigate and confirm the photophysical properties and the mechanism of the large Stokes shift of Dmhbo+, the following experimental protocols are recommended.

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence of Dmhbo+ to a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a reference standard with an absorption profile that overlaps with Dmhbo+ (excitation at 456 nm). Rhodamine 6G in ethanol (Φ ≈ 0.95) is a suitable candidate.

-

Solution Preparation: Prepare a series of dilute solutions of both Dmhbo+ and the standard in the same solvent (e.g., ethanol). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each solution.

-

Ensure identical experimental conditions (e.g., excitation/emission slit widths, cuvette path length) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each sample.

-

Plot the integrated fluorescence intensity versus the absorbance for both Dmhbo+ and the standard.

-

The quantum yield of Dmhbo+ (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and st denote the unknown sample (Dmhbo+) and the standard, respectively.

-

References

Delving into the Photophysics of DMHBO+: A Technical Guide to Quantum Yield and Brightness for Advanced Cellular Imaging

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the photophysical properties of the fluorophore DMHBO+ when complexed with the Chili RNA aptamer. A comprehensive analysis of its quantum yield and brightness is presented, alongside detailed experimental protocols and comparative data for other common fluorescent RNA aptamer systems. This document aims to serve as a critical resource for the application of this tool in advanced cellular imaging and the development of novel RNA-based sensors.

Introduction to DMHBO+ and the Chili Aptamer System

DMHBO+ is a cationic fluorophore whose fluorescence is significantly enhanced upon binding to the Chili RNA aptamer. This "light-up" system mimics the behavior of fluorescent proteins and has emerged as a valuable tool for imaging RNA in living cells. The Chili-DMHBO+ complex exhibits a large Stokes shift, making it an excellent donor for Förster Resonance Energy Transfer (FRET) applications. Understanding the quantitative photophysical characteristics of this system is paramount for its effective implementation in experimental design.

Quantitative Photophysical Properties

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). These parameters, along with the excitation and emission maxima, are crucial for evaluating the performance of a fluorescent probe. The table below summarizes the key photophysical properties of the DMHBO+-Chili complex and provides a comparison with other widely used fluorescent RNA aptamer systems.

| Aptamer-Fluorophore Complex | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) (M⁻¹cm⁻¹) |

| Chili-DMHBO+ | 456 | 592 | Data not available | 0.1[1] | Data not available |

| Spinach2-DFHBI | 447 | 501 | 36,100 | 0.77 | 27,800 |

| Broccoli-BI | 472 | 509 | 22,100[2] | 0.81[2] | 17,901[2] |

| Mango I-TO1-Biotin | 510[3] | 535 | 77,500 | 0.14 | 10,850 |

| Mango III-TO1-Biotin | 510 | 535 | Data not available | 0.55 | Data not available |

Experimental Protocols

Accurate determination of photophysical parameters is essential for the reliable application of fluorescent probes. Below are detailed methodologies for key experiments related to the characterization of the DMHBO+-Chili system.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of an unknown sample can be determined relative to a standard with a known quantum yield.

Principle: The quantum yield of the sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard.

Protocol:

-

Selection of a Reference Standard: Choose a reference standard with a well-characterized quantum yield and spectral properties that overlap with the sample. For the Chili-DMHBO+ complex, a standard such as Coumarin 153 in ethanol could be suitable.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the reference standard and the Chili-DMHBO+ complex in an appropriate buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurements: Measure the absorbance of each solution at the chosen excitation wavelength (456 nm for Chili-DMHBO+) using a UV-Vis spectrophotometer.

-

Fluorescence Measurements: Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

m_s and m_r are the slopes of the plots for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

Measurement of Molar Extinction Coefficient

Principle: The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using the Beer-Lambert law.

Protocol:

-

Preparation of a Stock Solution: Prepare a stock solution of the Chili-DMHBO+ complex with a precisely known concentration. The concentration of the aptamer can be determined by its absorbance at 260 nm.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Absorbance Measurements: Measure the absorbance of each dilution at the wavelength of maximum absorption (456 nm for Chili-DMHBO+).

-

Data Analysis: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the line will be equal to the molar extinction coefficient (assuming a path length of 1 cm).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving the Chili-DMHBO+ system.

Caption: Workflow for the relative determination of fluorescence quantum yield.

Caption: FRET-based sensor for monitoring RNA cleavage using Chili-DMHBO+.

Caption: Workflow for in-cell imaging of RNA using the Chili-DMHBO+ system.

Conclusion

The Chili-DMHBO+ system offers a promising avenue for the fluorescent labeling and imaging of RNA in living cells. Its large Stokes shift and potential for FRET-based applications make it a versatile tool for molecular and cellular biology. While the quantum yield of the complex is moderate, a full assessment of its brightness is hampered by the lack of a reported molar extinction coefficient. The detailed protocols and comparative data provided in this guide are intended to facilitate the adoption and rigorous application of this technology by the scientific community. Further characterization of the Chili-DMHBO+ complex and the development of new fluorophore-aptamer pairs with enhanced photophysical properties will undoubtedly expand the toolkit for RNA research.

References

In-Depth Technical Guide to the Chemical Synthesis of Dmhbo+ Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Dmhbo+ iodide, a cationic chromophore utilized as a fluorescent probe, particularly in conjunction with the Chili RNA aptamer. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Core Synthesis Data

The synthesis of Dmhbo+ iodide involves a multi-step process culminating in the formation of the target cationic chromophore. The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value | Notes |

| Full Chemical Name | 4-(4-((Z)-4-Hydroxy-3,5-dimethoxybenzylidene)-2-((hydroxyimino)methyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)-N,N,N-trimethylbenzenaminium iodide | |

| CAS Number | 2322286-81-5 | |

| Molecular Formula | C22H25IN4O5 | |

| Molecular Weight | 552.36 g/mol | |

| Overall Yield | Not explicitly stated in the source material. | The yield would be dependent on the efficiency of each step in the multi-step synthesis. |

| Purity | ≥98% | As stated by commercial suppliers. |

| Appearance | Not explicitly stated in the primary literature. | Typically a solid. |

| Solubility | Soluble in DMSO to 50 mM |

Experimental Protocols

The synthesis of Dmhbo+ iodide is based on the procedures outlined in the scientific literature, primarily in the work by Steinmetzger, C., et al. (2019). The protocol involves the synthesis of a key imidazolone intermediate followed by oxidative functionalization.

Synthesis of Precursor Molecules

The synthesis begins with the preparation of precursor molecules. While the specific starting materials for the entire synthesis are not detailed in the available abstracts, a general approach for similar 4-hydroxybenzylidene imidazolone (HBI) chromophores involves the condensation of a substituted benzaldehyde with an appropriately functionalized imidazolone precursor.

Key Synthesis Step: Oxidative Functionalization

A crucial step in the synthesis of Dmhbo+ is the oxidative functionalization at the C2 position of the imidazolone ring. This transformation is key to achieving the final structure of the chromophore.

Detailed protocol: The precise reagents, reaction conditions (temperature, time, solvent), and purification methods are typically detailed in the supporting information of the primary research article. Researchers should refer to the experimental section of Steinmetzger, C., et al., Chemistry, 2019 , 25(8), 1931-1935 for a comprehensive protocol.

Visualization of the Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for Dmhbo+ iodide based on common organic chemistry principles for the formation of similar compounds.

Caption: A generalized workflow for the synthesis of Dmhbo+ Iodide.

Signaling Pathway and Experimental Workflow

Dmhbo+ iodide is primarily used as a fluorogen that binds to the Chili RNA aptamer. The binding event leads to a significant increase in fluorescence, which can be utilized for various analytical and imaging applications.

The following diagram illustrates the experimental workflow for using Dmhbo+ iodide as an RNA imaging agent.

Caption: Workflow for utilizing Dmhbo+ Iodide in RNA imaging experiments.

Methodological & Application

Application Notes and Protocols for Live Cell RNA Imaging Using the Dmhbo+-Chili System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing the dynamics of RNA in living cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. The Dmhbo+-Chili system offers a promising method for labeling and tracking RNA in real-time. This system is based on the interaction between a specific RNA aptamer, termed "Chili," and a fluorogenic dye, Dmhbo+ or its derivatives. The Chili aptamer is a short, genetically encodable RNA sequence that can be fused to an RNA of interest. Upon binding to the Chili aptamer, the otherwise non-fluorescent Dmhbo+ molecule undergoes a conformational change that leads to a significant increase in its fluorescence, enabling the visualization of the tagged RNA.

This application note provides a detailed protocol for the expression of Chili aptamer-tagged RNA in mammalian cells and discusses the considerations for live-cell imaging. It is important to note that while the Dmhbo+ dye exhibits favorable photophysical properties in vitro, its application in live-cell imaging is currently limited by poor cell membrane permeability. Therefore, this protocol focuses on the critical steps of generating Chili-expressing cells, a prerequisite for any imaging experiment with a suitable, cell-permeable fluorogen.

Principle of the Dmhbo+-Chili RNA Imaging System

The Dmhbo+-Chili system is a "light-up" RNA imaging technology. The core components are:

-

Chili RNA Aptamer: A synthetic RNA motif that is genetically encoded and can be appended to any RNA of interest. The Chili aptamer folds into a specific three-dimensional structure that creates a binding pocket for Dmhbo+ and its derivatives.

-

Dmhbo+: A fluorogenic dye that is weakly fluorescent in its unbound state. When it binds to the Chili aptamer, its fluorescence is dramatically enhanced.

The workflow for using this system involves two main stages:

-

Genetic Tagging: The gene encoding the RNA of interest is modified to include the sequence of the Chili aptamer. This construct is then expressed in live cells.

-

Fluorescence Activation: A cell-permeable Dmhbo+ derivative is added to the cell culture medium. The dye enters the cells and binds to the Chili-tagged RNA, leading to a fluorescent signal at the location of the RNA.

Quantitative Data

The following table summarizes the key in vitro photophysical properties of the Dmhbo+-Chili complex. It is important to note that in-cell performance, particularly the signal-to-background ratio and photostability, will depend on the specific cell type, expression level of the tagged RNA, and the cell permeability of the dye used.

| Property | Value | Reference |

| Excitation Maximum (λex) | 456 nm | [1] |

| Emission Maximum (λem) | 592 nm | [1] |

| Stokes Shift | 136 nm | [1] |

| Quantum Yield (Φ) | 0.1 | [1] |

| Dissociation Constant (Kd) | 12 nM | [1] |

Experimental Protocols

Cloning of Chili Aptamer-Tagged RNA into a Mammalian Expression Vector

This protocol describes the cloning of a Chili aptamer tag into a mammalian expression vector. The pAV-U6+27-Tornado vector is recommended for high-level expression of small RNAs in mammalian cells.

Materials:

-

pAV-U6+27-Tornado vector

-

Gene of interest (GOI) sequence

-

Chili aptamer sequence (5'-GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGUGGUCGGCUAGCC-3')

-

Restriction enzymes (e.g., SalI and XbaI)

-

T4 DNA Ligase

-

Competent E. coli (e.g., NEB Stable)

-

Plasmid purification kit

-

DNA sequencing primers

Procedure:

-

Primer Design: Design primers to amplify your GOI and add restriction sites for cloning into the pAV-U6+27-Tornado vector. The Chili aptamer sequence should be incorporated at the 3' or 5' end of the GOI, or within an untranslated region (UTR). A flexible linker sequence (e.g., a short stretch of random nucleotides) can be included between the GOI and the Chili aptamer to ensure proper folding of both domains.

-

Amplification and Digestion: Amplify the GOI-Chili fusion sequence using PCR. Digest the PCR product and the pAV-U6+27-Tornado vector with the selected restriction enzymes.

-

Ligation: Ligate the digested GOI-Chili insert into the digested pAV-U6+27-Tornado vector using T4 DNA Ligase.

-

Transformation: Transform the ligation product into competent E. coli.

-

Screening and Verification: Select colonies and screen for the correct insert by colony PCR or restriction digest. Purify the plasmid DNA from positive colonies and verify the sequence of the insert by Sanger sequencing.

Transfection of Mammalian Cells

This protocol provides a general guideline for transfecting mammalian cells (e.g., HEK293T) with the Chili aptamer expression vector. Optimization will be required for different cell lines.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

pAV-U6+27-Tornado-Chili-GOI plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete medium.

-

Transfection Complex Preparation:

-

Dilute 2.5 µg of the pAV-U6+27-Tornado-Chili-GOI plasmid in 125 µL of Opti-MEM.

-

In a separate tube, add 5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM and mix gently.

-

Combine the diluted DNA and the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

-

-

Transfection: Add the transfection complex dropwise to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for expression of the Chili-tagged RNA.

Live Cell Imaging

Important Note on Dye Selection and Permeability: Published research indicates that Dmhbo+ has poor cell membrane permeability, and attempts to use its derivative, DMHBI+, for live-cell imaging with Chili-expressing cells have been unsuccessful, likely due to the same issue. Therefore, a specific, validated protocol for applying Dmhbo+ or its derivatives to live cells for RNA imaging is not available at this time. Researchers should consider testing other commercially available, cell-permeable dyes that have been shown to work with other RNA aptamers, or await the development of a cell-permeable Dmhbo+ derivative. The following protocol is a general guideline and will require significant optimization and validation with a suitable dye.

Materials:

-

Chili-tagged RNA expressing cells

-

Cell-permeable fluorogenic dye compatible with the Chili aptamer

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Dye Incubation:

-

Prepare a stock solution of the cell-permeable dye in DMSO.

-

Dilute the dye to the desired final concentration in pre-warmed live-cell imaging medium. The optimal concentration will need to be determined empirically but can start in the range of 1-10 µM.

-

Replace the culture medium of the Chili-expressing cells with the medium containing the dye.

-

Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding to the Chili aptamer.

-

-

Imaging:

-

Transfer the cells to the confocal microscope equipped with an environmental chamber.

-

Excite the fluorophore at its excitation maximum (for Dmhbo+, this is 456 nm, but will vary for other dyes).

-

Collect the emission at the appropriate wavelength (for Dmhbo+, this is 592 nm).

-

Optimize imaging parameters (laser power, exposure time, etc.) to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible laser power and exposure time that provides a detectable signal.

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the Dmhbo+-Chili system and the experimental workflow.

Caption: Mechanism of RNA detection using the Chili aptamer and a cell-permeable fluorogenic dye.

Caption: Experimental workflow for live cell RNA imaging using the Chili aptamer system.

Troubleshooting

-

Low/No Fluorescence Signal:

-

Verify Chili-RNA expression: Use RT-qPCR to confirm the transcription of your Chili-tagged RNA.

-

Optimize transfection efficiency: Titrate the amount of plasmid DNA and transfection reagent.

-

Check dye permeability: The chosen dye may not be entering the cells efficiently. Consider testing alternative dyes.

-

Incorrect imaging settings: Ensure the excitation and emission wavelengths are correctly set for the specific dye.

-

-

High Background Fluorescence:

-

Reduce dye concentration: Use the lowest effective concentration of the dye.

-

Wash step: After incubation, briefly wash the cells with fresh imaging medium before imaging to remove excess extracellular dye.

-

Use a background-free imaging medium: Media like FluoroBrite DMEM are formulated to reduce autofluorescence.

-

-

Phototoxicity:

-

Minimize light exposure: Use the lowest laser power and shortest exposure time possible.

-

Use a more photostable dye if available.

-

Acquire images at longer intervals to allow cells to recover.

-

Conclusion

The Dmhbo+-Chili system represents a powerful tool for RNA imaging, with the significant advantage of genetic encodability of the RNA tag. However, the practical application of Dmhbo+ itself in live cells is hampered by its poor membrane permeability. The successful use of this system for live-cell RNA imaging is contingent on the development and validation of a cell-permeable Dmhbo+ derivative or another compatible fluorogen. The protocols provided here for the cloning and expression of the Chili aptamer-tagged RNA are a critical first step for researchers wishing to explore this technology. Further optimization and validation of the dye application and imaging conditions will be essential for obtaining reliable and reproducible results in live-cell RNA imaging experiments.

References

Illuminating the Transcriptome: Dmhbo+ (DFHBI) for Real-Time Tracking of RNA Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track RNA molecules in real-time within living cells is paramount for understanding the intricate choreography of gene expression and its role in cellular function, disease progression, and therapeutic response. Fluorogenic RNA aptamer-dye systems have emerged as a powerful tool for this purpose, offering a genetically encodable and highly specific method for RNA labeling. This document provides detailed application notes and protocols for the use of Dmhbo+ (presumed to be 3,5-difluoro-4-hydroxybenzylidene imidazolinone, DFHBI), a fluorogenic dye that binds to specific RNA aptamers like Spinach and Broccoli, leading to a significant increase in fluorescence. This system enables the real-time tracking of RNA molecules, providing invaluable insights into their localization, transport, and dynamics.

The core of this technology lies in the interaction between a small, cell-permeable, and otherwise non-fluorescent dye (DFHBI) and a specific RNA aptamer sequence that can be genetically fused to a target RNA.[1] Upon binding to the aptamer, DFHBI undergoes a conformational change that restricts its intramolecular movements, resulting in a dramatic increase in its fluorescence quantum yield.[2] This "turn-on" mechanism provides a high signal-to-noise ratio, as the unbound dye remains dark, minimizing background fluorescence.[3][4]

Data Presentation

Photophysical and Binding Properties of DFHBI-Aptamer Complexes

The following table summarizes key quantitative data for the DFHBI fluorogen and its complexes with Spinach and Broccoli family aptamers, facilitating the selection of the appropriate system for specific experimental needs.

| Property | DFHBI (Unbound) | Spinach-DFHBI | Spinach2-DFHBI | Spinach2-DFHBI-1T | Broccoli-DFHBI-1T |

| Excitation Max (nm) | ~460 | ~460 | ~480 | ~480 | ~470 |

| Emission Max (nm) | ~510 | ~510 | ~535 | ~535 | ~532 |

| Fluorescence Lifetime (ns) | - | 4.0 ± 0.1 | N/A | N/A | N/A |

| Fold Fluorescence Increase | - | Significant | Brighter than Spinach | ~2x brighter than Spinach2-DFHBI | High |

| Photostability | High | Low (reversible photobleaching) | Improved over Spinach | Improved over Spinach2-DFHBI | Moderate (reversible photobleaching) |

| Binding Affinity (Kd) | - | ~500 nM | N/A | N/A | N/A |

| Cell Permeability | Yes | Yes | Yes | Yes | Yes |

| Cytotoxicity | Low | Low | Low | Low | Low |

Signaling Pathway and Experimental Workflow

Fluorescence Activation Pathway

The fundamental principle of this RNA imaging system is the induced fluorescence of DFHBI upon binding to its cognate RNA aptamer. This interaction can be visualized as a simple signaling pathway.

Caption: DFHBI passively enters the cell and binds to the target RNA aptamer, inducing a conformational change that results in fluorescence.

General Experimental Workflow

The following diagram outlines the typical workflow for a live-cell RNA imaging experiment using the DFHBI-aptamer system.

Caption: The general workflow for imaging RNA in live cells using a fluorogenic aptamer system.

Experimental Protocols

Protocol 1: Live-Cell Imaging of RNA in Mammalian Cells

This protocol is adapted for imaging RNA tagged with Spinach2 or Broccoli aptamers in mammalian cell lines.

Materials:

-

Mammalian cell line of interest

-

Cell culture medium and supplements

-

Plasmid DNA encoding the target RNA fused to the Spinach2 or Broccoli aptamer

-

Transfection reagent

-

DFHBI or DFHBI-1T (e.g., from Lucerna)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Glass-bottom imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/EGFP for DFHBI) and environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed mammalian cells on glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.

-

Transfection: Transfect the cells with the plasmid DNA encoding the aptamer-tagged RNA of interest using a suitable transfection reagent according to the manufacturer's protocol.

-

Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the tagged RNA.

-

Dye Loading:

-

Prepare a stock solution of DFHBI or DFHBI-1T in DMSO.

-

Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 20-200 µM. The optimal concentration should be determined empirically.

-

Replace the cell culture medium with the DFHBI-containing imaging medium.

-

Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding to the aptamer.

-

-

Imaging:

-

Transfer the imaging dish to the fluorescence microscope equipped with a live-cell incubation chamber.

-

Acquire images using the appropriate filter set (e.g., excitation ~480 nm, emission ~535 nm for Spinach2-DFHBI-1T).

-

Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio. Consider using time-lapse imaging with longer intervals to reduce light exposure.

-

-

Data Analysis: Analyze the acquired images to determine the localization, dynamics, and abundance of the target RNA.

Protocol 2: Live-Cell Imaging of RNA in Bacteria (E. coli)

This protocol is designed for visualizing aptamer-tagged RNA in bacterial cells.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Expression vector for the aptamer-tagged RNA

-

LB medium and appropriate antibiotics

-

Inducer (e.g., IPTG)

-

DFHBI or DFHBI-1T

-

M9 medium

-

Agarose pads for imaging

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Transformation: Transform the E. coli strain with the expression vector containing the aptamer-tagged RNA.

-

Cell Culture and Induction:

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Dilute the overnight culture into fresh LB medium and grow to an OD600 of 0.4-0.6.

-

Induce the expression of the tagged RNA with the appropriate inducer (e.g., IPTG) and incubate for the desired time.

-

-

Dye Loading:

-

Harvest the cells by centrifugation.

-

Wash the cells once with M9 medium.

-

Resuspend the cells in M9 medium containing 20-200 µM DFHBI-1T and incubate for 45-90 minutes at 37°C.

-

-

Sample Preparation for Imaging:

-

Prepare a 1-2% agarose pad with M9 medium on a microscope slide.

-

Spot a small volume of the cell suspension onto the agarose pad and cover with a coverslip.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with the appropriate filter set.

-

Acquire both bright-field and fluorescence images.

-

-

Data Analysis: Analyze the images to study the subcellular localization of the RNA.

Troubleshooting and Logical Relationships

Effective troubleshooting is crucial for successful live-cell RNA imaging. The following diagram illustrates common problems and their potential causes and solutions.

Caption: A troubleshooting guide for common issues in live-cell RNA imaging with fluorogenic aptamers.

Concluding Remarks

The use of DFHBI in conjunction with RNA aptamers like Spinach and Broccoli provides a versatile and powerful platform for the real-time visualization of RNA in living cells. By carefully selecting the appropriate aptamer-dye pair, optimizing experimental protocols, and being mindful of potential challenges such as phototoxicity, researchers can gain unprecedented insights into the dynamic world of the transcriptome. These tools are invaluable for basic research and hold significant promise for applications in drug discovery and development, enabling the direct observation of how therapeutic interventions affect RNA metabolism and function at the subcellular level.

References

- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Confocal and Super-resolution Imaging of RNA in Live Bacteria Using a Fluorogenic Silicon Rhodamine-binding Aptamer [bio-protocol.org]

- 3. Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live Cell Imaging of Endogenous mRNA using RNA-Based Fluorescence “Turn-On” Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Specific RNA Transcripts with Dmhbo+-Chili

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mechanism of fluorescence activation is based on the Chili aptamer's unique three-dimensional structure, which includes a G-quadruplex. This structure creates a specific binding pocket that immobilizes Dmhbo+ and facilitates an excited-state proton transfer (ESPT) from the fluorophore to a guanine residue within the aptamer, leading to the bright fluorescence.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of the Dmhbo+-Chili Complex

| Parameter | Value | Reference |

| Fluorophore | Dmhbo+ | |

| Aptamer | Chili (52-nt RNA) | |

| Binding Affinity (Kd) | 12 nM | |

| Excitation Maximum (λex) | 456 nm | |

| Emission Maximum (λem) | 592 nm | |

| Quantum Yield (φ) | 0.1 | |

| Stokes Shift | 136 nm | |

| Complex Color | Red Fluorescent |

Table 2: Dmhbo+ Specifications

| Parameter | Value | Reference |

| Molecular Weight | 552.37 g/mol | |

| Formula | C₂₂H₂₅IN₄O₅ | |

| Solubility | Soluble in DMSO (up to 50 mM) | |

| Storage | Store at -20°C |

Experimental Protocols

Protocol 1: Genetic Fusion of Chili Aptamer to Target RNA

This protocol outlines the general steps for creating a genetic construct that expresses the target RNA fused with the Chili aptamer sequence.

-

Design the Construct:

-

Obtain the DNA sequence for the 52-nucleotide Chili aptamer.

-

Decide on the fusion strategy. The Chili aptamer can be fused to the 5' or 3' end of the target RNA. A flexible linker sequence (e.g., a short stretch of random nucleotides) between the target RNA and the aptamer may improve folding and function.

-

Use standard molecular cloning software to design the final DNA construct.

-

-

Synthesize or Amplify the DNA:

-

Synthesize the complete DNA sequence (target gene + linker + Chili aptamer) commercially.

-

Alternatively, use PCR to amplify the target gene and the Chili aptamer sequence separately and then use overlap extension PCR or other standard cloning techniques (e.g., restriction digestion and ligation, Gibson assembly) to fuse them together into an appropriate expression vector (e.g., a plasmid for mammalian cell expression).

-

-

Cloning into an Expression Vector:

-

Ligate the fused DNA construct into a suitable expression vector under the control of a desired promoter (e.g., CMV for constitutive expression in mammalian cells, or an inducible promoter for controlled expression).

-

Transform the vector into competent E. coli for plasmid amplification.

-

-

Sequence Verification:

-

Isolate the plasmid DNA from several bacterial colonies.

-

Perform Sanger sequencing to verify the integrity and correct sequence of the entire construct, ensuring the Chili aptamer sequence is correct and in-frame with the target RNA.

-

Protocol 2: In Vitro RNA Labeling and Fluorescence Measurement

This protocol is for labeling purified Chili-tagged RNA in vitro and measuring its fluorescence.

-

Preparation of Reagents:

-

Dmhbo+ Stock Solution: Dissolve Dmhbo+ powder in anhydrous DMSO to a final concentration of 10-50 mM. Store this stock solution at -20°C, protected from light.

-

RNA Folding Buffer (10X): 400 mM HEPES (pH 7.5), 1.25 M KCl, 50 mM MgCl₂. Filter sterilize and store at 4°C.

-

Nuclease-free water.

-

-

RNA Folding:

-

In a nuclease-free microcentrifuge tube, dilute the purified Chili-tagged RNA to the desired final concentration (e.g., 0.5 µM) in 1X RNA Folding Buffer.

-

To ensure proper folding, heat the RNA solution at 95°C for 2 minutes, then cool slowly to room temperature over 15-20 minutes.

-

-

Labeling Reaction:

-

Dilute the Dmhbo+ stock solution in 1X RNA Folding Buffer to a working concentration (e.g., 2 µM for a final concentration of 0.5 µM RNA).

-

Add the diluted Dmhbo+ to the folded RNA solution.

-

Incubate at room temperature (or 25°C) for 5-10 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Use a fluorometer or plate reader to measure the fluorescence.

-

Set the excitation wavelength to ~456 nm and the emission wavelength to ~592 nm.

-

As a negative control, measure the fluorescence of Dmhbo+ in buffer without the RNA and the fluorescence of a control RNA (without the Chili tag) with Dmhbo+.

-

Protocol 3: Labeling and Imaging of RNA in Living Cells

This protocol describes how to label and visualize Chili-tagged RNA in cultured mammalian cells.

-

Cell Culture and Transfection:

-

Plate mammalian cells of choice on a suitable imaging dish (e.g., glass-bottom dishes). Allow cells to adhere overnight.

-

Transfect the cells with the sequence-verified plasmid expressing the Chili-tagged target RNA using a standard transfection reagent according to the manufacturer's protocol.

-

Allow 24-48 hours for the expression of the fusion RNA.

-

-

Cell Staining with Dmhbo+:

-

Prepare a fresh working solution of Dmhbo+ by diluting the DMSO stock solution in pre-warmed cell culture medium (e.g., DMEM). A typical final concentration ranges from 1-5 µM. The optimal concentration should be determined empirically for your cell type and expression level to maximize signal-to-noise.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the Dmhbo+-containing medium to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Imaging:

-

After incubation, you can image the cells directly in the staining medium or replace it with fresh, pre-warmed medium or a suitable imaging buffer.

-

Use a fluorescence microscope equipped with appropriate filter sets for detecting red fluorescence (e.g., a filter set suitable for Texas Red or similar fluorophores).

-

Excite the sample at ~456 nm and collect the emission at ~592 nm.

-

Acquire images and analyze the localization and dynamics of the fluorescently labeled RNA.

-

Visualizations

Mechanism of Dmhbo+-Chili Fluorescence Activation

Caption: Binding of Dmhbo+ to the Chili RNA aptamer induces a fluorescent state.

Experimental Workflow for Live Cell RNA Imaging

Caption: Workflow for labeling and imaging specific RNAs in living cells.

References

Revolutionizing RNA Research: Dmhbo+ and its Applications in FRET-based Systems

Introduction